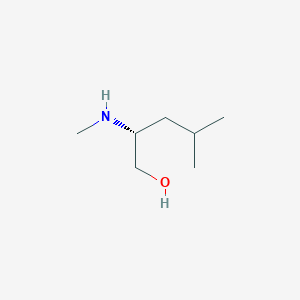

(R)-N-methylleucinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2R)-4-methyl-2-(methylamino)pentan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

LUAXDSKCXOZUGI-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@H](CO)NC |

Canonical SMILES |

CC(C)CC(CO)NC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for R N Methylleucinol and Its Analogs

Evolution of Classical and Contemporary Synthetic Routes to N-Methylated Leucinol

The synthesis of N-methylated amino alcohols has evolved from classical, often cumbersome methods to more efficient and atom-economical contemporary routes. Historically, the preparation of these compounds involved direct alkylation using reactive and often toxic methylating agents like methyl halides. nih.gov Another long-standing classical approach is reductive N-alkylation, which traditionally utilizes formaldehyde (B43269) in the presence of a reducing agent. google.com A well-known example is the Eschweiler-Clarke reaction, which uses formic acid as the reductant. A modified version of this method, employing a combination of formaldehyde and formic acid with refluxing, has been shown to produce N,N-dimethylated amino alcohols in very high yields (90-100%). acs.org

Diastereoselective and Enantioselective Synthesis of (R)-N-methylleucinol

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The desired (R) configuration can be established either by starting with a stereochemically defined precursor or by employing a catalyst to control the stereochemical outcome of a key reaction step.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for complex syntheses. youtube.com Proteinogenic α-amino acids are a cornerstone of the chiral pool. researchgate.netbaranlab.org The synthesis of enantiopure leucinol derivatives typically starts from either L-leucine ((2S)-2-amino-4-methylpentanoic acid) or D-leucine ((2R)-2-amino-4-methylpentanoic acid).

The synthesis of this compound logically begins with a precursor already possessing the (R) configuration. (R)-(-)-Leucinol, also known as D-leucinol, is commercially available and is derived from the reduction of the carboxylic acid function of D-leucine. sigmaaldrich.com This transformation maintains the integrity of the chiral center. Once (R)-leucinol is obtained, the synthesis is completed by the N-methylation of its primary amino group, a step that does not affect the existing stereocenter. This approach is highly efficient as the crucial stereochemical information is embedded in the starting material, obviating the need for a separate asymmetric induction step. The general strategy involves converting the carboxylic acid of the N-protected amino acid into an alcohol, aldehyde, or other derivative for further modification. researchgate.net

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, creating chirality from achiral or racemic precursors through the action of a chiral catalyst. For scaffolds like this compound, key strategies include the asymmetric reduction of prochiral ketones or imines and asymmetric amination reactions.

Transition metal complexes featuring chiral ligands are widely used for this purpose. For instance, iridium, rhodium, and ruthenium catalysts are highly effective for the asymmetric hydrogenation of C=N bonds in imines and N-heteroaromatics, which is a direct route to chiral amines. mdpi.com The synthesis of chiral tetrahydroisoquinolines via asymmetric transfer hydrogenation, using hydrogen sources like formic acid or isopropanol, demonstrates the power of this method to create stereocenters with high enantioselectivity. mdpi.comsigmaaldrich.com

A relevant strategy for producing β-amino alcohols involves the asymmetric aziridination of cinnamate (B1238496) esters, followed by diastereoselective ring-opening with a nucleophile. nih.gov For example, the synthesis of (2R,3R)-β-Methoxytyrosine was achieved with high diastereomeric and enantiomeric ratios using a chiral bis(oxazoline)-copper complex as the catalyst for the aziridination step. nih.gov A similar catalytic approach could be envisioned for this compound, where a suitably substituted prochiral precursor undergoes a catalyst-controlled reaction to install the chiral center with the desired (R) configuration. The design of the organocatalyst or metal complex is crucial, with its specific conformation and functional groups directing the stereochemical pathway of the reaction. nih.govprinceton.edu

The principles of asymmetric catalysis are broadly applicable to a range of related N-methylated amino alcohols. The development of bifunctional organocatalysts, such as those combining a thiourea (B124793) or guanidine (B92328) moiety with a cinchona alkaloid scaffold, has enabled highly enantioselective Michael additions and other transformations to build complex chiral molecules. nih.govnih.gov

For example, the diastereoselective synthesis of functionalized pyrrolidines, which are structurally related to amino alcohol derivatives, has been achieved through an N-bromosuccinimide-induced cascade reaction of cinnamylaziridines. scispace.com This process creates three stereocenters with excellent diastereoselectivity. Similarly, palladium-catalyzed intramolecular Mizoroki–Heck annulations have been used to synthesize N-methylspiroindolines with high diastereoselectivity, confirmed by X-ray crystallography. nih.gov These examples underscore the versatility of modern synthetic methods in constructing complex, stereochemically-defined nitrogen-containing molecules, and these strategies could be adapted for the synthesis of this compound and its analogs.

N-Methylation Protocols for the Preparation of Leucinol Precursors and Derivatives

The introduction of a methyl group onto the nitrogen atom is the final key transformation in many synthetic routes to this compound. This can be performed on the final amino alcohol or at an earlier stage on the parent amino acid. A variety of methods exist, ranging from classical alkylation to modern solid-phase techniques.

The N-methylation of amino acids and amino alcohols is a fundamental transformation in organic synthesis. nih.gov The choice of method often depends on the substrate, the desired degree of methylation (mono- vs. di-), and compatibility with other functional groups.

One of the most widely applied methods for N-methylation involves the use of sodium hydride and methyl iodide on an N-acyl or N-carbamoyl protected amino acid. monash.edu Another common approach is reductive amination, where the amine is treated with formaldehyde to form an intermediate imine or aminal, which is then reduced. nih.gov Reagents like sodium cyanoborohydride or formic acid are typical reductants. acs.orgnih.gov

For syntheses performed on a solid support, a popular method involves activating the primary amine of the resin-bound amino acid with an o-nitrobenzenesulfonyl (o-NBS) group. researchgate.net The resulting sulfonamide is sufficiently acidic to be deprotonated and subsequently methylated. The o-NBS group can then be cleanly removed with a thiol nucleophile to reveal the desired secondary N-methyl amine. researchgate.netgoogle.com An alternative procedure for N-Fmoc protected amino acids involves methylation using diazomethane (B1218177) on a benzhydryl ester of the N-nosyl-protected amino acid. researchgate.net These methods have been refined to minimize side reactions and prevent racemization at the α-carbon. researchgate.netresearchgate.net

Table 1: Comparison of Selected N-Methylation Methodologies for Amines, Amino Acids, and Amino Alcohols

| Method | Reagents | Substrate | Key Features | Citations |

|---|---|---|---|---|

| Reductive Amination (Eschweiler-Clarke type) | Formaldehyde, Formic Acid | Amino Alcohols | Classical method; Tends to give N,N-dimethylation; High yields. | acs.org |

| Reductive Amination (Borohydride) | Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN) | Peptides on Solid Phase | Allows for controlled monomethylation on secondary amines formed in situ. | nih.gov |

| Direct Alkylation (Benoiton's Method) | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | N-Acyl/Carbamoyl Amino Acids | Broadly applied method for NMA synthesis; Requires N-protection. | monash.edu |

| Sulfonamide Method (Fukuyama-Mitsunobu) | o-Nitrobenzenesulfonyl (o-NBS) chloride, Base, Methylating Agent | Amino Acids (Solid Phase) | High-yielding; Orthogonal to many protecting groups; Clean deprotection. | researchgate.netgoogle.com |

| Catalytic Methylation | Methanol, Transition Metal Catalyst (e.g., Ir, Ru, Pd) | Amines, Anilines | Green chemistry approach; High atom economy; Uses non-toxic C1 source. | nih.govresearchgate.net |

Table 2: Examples of Asymmetric Catalysis for the Synthesis of Chiral Amino Alcohols and Related Structures

| Target/Related Molecule | Catalytic System | Key Transformation | Yield | Stereoselectivity | Citations |

|---|---|---|---|---|---|

| (2R,3R)-β-Methoxytyrosine derivative | Chiral bis(oxazoline)-Cu(OTf)₂ | Asymmetric Aziridination | 89% (for ring-opening step) | >19:1 dr, 28:1 er | nih.gov |

| Chiral Tetrahydroisoquinolines | Chiral Rhodium or Iridium Complexes | Asymmetric (Transfer) Hydrogenation | High | High (up to >99% ee) | mdpi.com |

| N-Methylspiroindolines | Palladium(0) / Ligand | Intramolecular Mizoroki-Heck Annulation | 59-81% | >98% de | nih.gov |

| Functionalized Pyrrolidines | N-Bromosuccinimide (Promoter) | Electrophilic Aminocyclization-Ring Expansion | Moderate to Good | Excellent Diastereoselectivity | scispace.com |

Chemoenzymatic and Biosynthetic Insights into N-Methylation Processes Relevant to Leucinol

The synthesis of enantiomerically pure this compound leverages the synergy between chemical and enzymatic methods, drawing inspiration from natural biosynthetic pathways. In biological systems, the N-methylation of amino acids and related compounds is predominantly carried out by a class of enzymes known as N-methyltransferases (NMTs). nih.gov These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring it to the primary or secondary amine of a substrate with high specificity. nih.gov This process is fundamental to the biosynthesis of many natural products, including numerous non-ribosomal peptides that feature N-methylated amino acid residues. researchgate.netnih.gov

Harnessing these natural processes, chemoenzymatic strategies offer a powerful approach to producing this compound. These methods can be broadly categorized into two main approaches: direct enzymatic methylation and enzymatic kinetic resolution.

Direct Enzymatic Methylation: This strategy involves the use of an isolated or engineered N-methyltransferase to directly methylate (R)-leucinol. While highly specific, this approach can be challenging due to the need for large quantities of the enzyme and the expensive SAM cofactor. To overcome the latter, cofactor regeneration systems are often employed, where SAM is regenerated in situ. nih.gov Research into engineering NMTs has shown promise in expanding their substrate scope, potentially allowing for the direct methylation of non-natural amino alcohols like leucinol. nih.gov

Enzymatic Kinetic Resolution (EKR): A more common and highly effective chemoenzymatic method is the kinetic resolution of a racemic mixture of N-methylleucinol. This process utilizes an enzyme, typically a lipase (B570770), that can selectively acylate one enantiomer at a much faster rate than the other. jocpr.commdpi.com For instance, racemic N-methylleucinol can be subjected to transesterification using a lipase such as Candida antarctica lipase B (CAL-B) and an acyl donor like vinyl acetate. The enzyme will preferentially acylate the (S)-enantiomer, producing (S)-N-acetyl-N-methylleucinol, leaving the desired this compound unreacted and in high enantiomeric purity. nih.govmdpi.com The esterified (S)-enantiomer can then be easily separated from the unreacted (R)-amino alcohol by standard chromatographic techniques. The high enantiomeric ratios (E values) achievable with lipases make this a robust method for obtaining optically pure amino alcohols. nih.govresearchgate.net

Table 1: Chemoenzymatic Strategies for this compound Synthesis

| Strategy | Enzyme Class | Principle | Key Considerations |

|---|---|---|---|

| Direct Methylation | N-Methyltransferase (NMT) | Direct transfer of a methyl group from a cofactor (e.g., SAM) to the amino group of (R)-leucinol. | Requires specific NMTs, cofactor availability and cost (SAM). |

| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., CAL-B, PCL) | Selective acylation of one enantiomer from a racemic mixture of N-methylleucinol, leaving the other enantiomer unreacted. | High enantioselectivity (E >100), maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted substrate. jocpr.commdpi.com |

Incorporation of this compound in the Total Synthesis of Complex Natural Products and Designed Architectures

The this compound scaffold is a valuable chiral building block in the total synthesis of complex natural products, particularly non-ribosomal peptides and alkaloids. Its specific stereochemistry and the presence of the N-methyl group are often crucial for the target molecule's conformation and biological activity, imparting properties such as increased proteolytic stability and enhanced membrane permeability. researchgate.net

A prominent example of natural products containing an this compound-related moiety is the Leucinostatins . nih.govnih.gov These are potent antimicrobial and antiprotozoal peptaibiotics produced by fungi like Purpureocillium lilacinum. nih.govacs.org The total synthesis of Leucinostatin A, for instance, involves the careful assembly of several non-standard amino acids, including a derivative of this compound at the C-terminus. acs.org

In a typical synthetic strategy, this compound is prepared as a separate, enantiomerically pure fragment before being coupled with the growing peptide chain. Its use as a chiral auxiliary or building block ensures the correct stereochemistry at a key position in the final structure. wikipedia.org The synthetic route to Leucinostatin analogs often employs solid-phase peptide synthesis (SPPS), where the amino acid residues are sequentially added. nih.gov The final step frequently involves a solution-phase coupling of the fully assembled peptide with the terminal amine fragment, which can be this compound or a derivative thereof.

The incorporation of this unit serves several purposes:

Conformational Rigidity: The N-methyl group restricts rotation around the C-N bond, which can lock the peptide backbone into a specific, biologically active conformation.

Pharmacokinetic Properties: N-methylation can prevent degradation by proteases and increase the lipophilicity of the molecule, aiding its transport across cellular membranes. researchgate.net

Beyond natural products, this compound and its analogs are incorporated into designed architectures, such as synthetic peptide libraries and targeted therapeutic agents. For example, γ-amino alcohols containing N-methylated cyclic structures have been synthesized and evaluated as ligands for NMDA receptors, highlighting the utility of this structural motif in medicinal chemistry for creating neuroprotective agents. nih.gov The synthesis of these molecules relies on the strategic incorporation of chiral amino alcohol building blocks to achieve the desired stereoisomer responsible for potent and selective biological activity.

Table 2: Examples of Natural Products and Designed Architectures Incorporating this compound or Related Moieties

| Compound Class | Specific Example | Role of this compound Moiety | Synthetic Strategy |

|---|---|---|---|

| Peptaibiotics | Leucinostatin A & B nih.govacs.org | C-terminal residue, crucial for mitochondrial membrane destabilization and antiprotozoal activity. nih.gov | Incorporated as a key building block in a convergent synthesis, often involving SPPS and final fragment coupling. nih.gov |

| Indole (B1671886) Alkaloids | Welwitindolinones nih.govnih.gov | While not containing leucinol itself, their synthesis demonstrates the incorporation of complex N-methylated fragments to build challenging bicyclic systems. | Multi-step synthesis where N-methylated units are introduced early to guide subsequent stereoselective transformations. nih.gov |

| Designed Architectures | NMDA Receptor Antagonists nih.gov | Forms a key part of the pharmacophore, where the specific stereochemistry of the γ-amino alcohol is critical for receptor binding and selectivity. | Stereoselective synthesis to produce specific isomers (e.g., [1S,1'S]) for biological evaluation. nih.gov |

Advanced Applications of R N Methylleucinol in Asymmetric Catalysis

Rational Design and Development of Chiral Ligands from (R)-N-methylleucinol.

The strategic design of chiral ligands is paramount for achieving high levels of enantioselectivity in metal-catalyzed reactions. nih.gov this compound offers a versatile platform for creating ligands with well-defined steric and electronic properties. The ability to modify both the nitrogen and oxygen centers allows for the fine-tuning of the ligand's coordination properties and the creation of a specific chiral environment around the metal center. This rational design approach has led to the development of both N-donor and P,N-heterodonor ligand systems with broad applications in asymmetric catalysis. urv.catresearchgate.net

N-donor ligands derived from this compound have proven to be effective in a variety of asymmetric transformations. The nitrogen atom, often incorporated into a heterocyclic system, coordinates to the metal center, while the chiral backbone, originating from this compound, dictates the stereochemical outcome of the reaction.

One common strategy involves the condensation of this compound with various carbonyl compounds to form chiral oxazolidines or related N-heterocyclic structures. The resulting ligands possess a defined stereochemistry that can effectively induce asymmetry in catalytic reactions. The steric bulk of the isobutyl group from the parent amino alcohol plays a crucial role in creating a chiral pocket around the metal center, influencing the approach of the substrate.

Furthermore, the nitrogen atom can be part of a larger, more complex ligand framework. For instance, this compound can be a key component in the synthesis of chiral diamine or amino alcohol ligands, where the nitrogen atoms coordinate to the metal center, creating a chelate effect that enhances the stability and selectivity of the catalyst. The design of these N-donor systems often focuses on creating a C2-symmetric or, more recently, a non-symmetrical environment to achieve high enantioselectivity. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also opened new avenues, with some designs incorporating chiral backbones derived from amino alcohols. ucm.es

The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in P,N-heterodonor ligands has proven to be a particularly successful strategy in asymmetric catalysis. nih.gov Ligands derived from this compound that incorporate both phosphorus and nitrogen coordinating atoms have demonstrated exceptional performance in a wide range of enantioselective reactions.

A prominent class of such ligands are phosphino-oxazoline (PHOX) type ligands, where the oxazoline (B21484) ring is constructed from a chiral amino alcohol like this compound. In these ligands, the nitrogen atom of the oxazoline and a phosphine (B1218219) group attached to the backbone coordinate to the metal center, creating a well-defined chiral environment. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties by modifying the substituents on both the phosphorus atom and the oxazoline ring. nih.gov

The synthesis of these P,N-ligands often involves the initial formation of the oxazoline ring from this compound, followed by the introduction of the phosphine moiety. This modular approach has facilitated the creation of extensive libraries of ligands for screening in various catalytic reactions. The distinct electronic properties of the phosphorus and nitrogen donors allow for hemilability, where one of the donors can dissociate from the metal center during the catalytic cycle, which can be beneficial for certain reaction mechanisms. researchgate.nettaylorfrancis.com

| Ligand Type | Description | Key Features |

| Phosphino-oxazoline (PHOX) | Ligands containing a chiral oxazoline ring derived from this compound and a phosphine group. | Modular synthesis, tunable steric and electronic properties, hemilability. nih.govurv.cat |

| Other P,N-Ligands | Various other ligand architectures incorporating phosphorus and nitrogen donors on a chiral backbone derived from this compound. | Diverse structures, adaptable for different metal centers and reactions. |

This compound-Derived Catalytic Systems in Enantioselective Transformations.

Catalytic systems incorporating ligands derived from this compound have been successfully applied to a range of important enantioselective transformations, including asymmetric hydrogenation, epoxidation, and aldol (B89426) reactions. The versatility of the ligands allows for the optimization of the catalyst for each specific reaction, leading to high yields and enantioselectivities.

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds. wikipedia.org Catalysts based on ligands derived from this compound have shown significant promise in this area. For instance, iridium catalysts complexed with P,N-ligands have been effective in the hydrogenation of various prochiral olefins. ajchem-b.com The chiral environment created by the ligand forces the hydrogen addition to occur from a specific face of the substrate, leading to the preferential formation of one enantiomer.

Ruthenium-based catalysts, often in combination with chiral diphosphine ligands, are also widely used for the asymmetric hydrogenation of ketones and other functionalized substrates. harvard.edu While direct examples using this compound-derived ligands with ruthenium in the provided context are limited, the principles of ligand design are transferable. The success of P,N-ligands in iridium-catalyzed hydrogenations suggests their potential applicability in other metal-catalyzed systems as well. nih.gov

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Unfunctionalized Olefins | Ir-P,N Ligand | Good to Excellent | nih.gov |

| Ketones | Ru-Diamine/Diphosphine | High | ajchem-b.com |

| α-Substituted Acrylic Acids | Ni-(R,R)-BenzP* | 90-99.4% | nih.gov |

Enantioselective epoxidation of olefins is a powerful tool for the synthesis of chiral building blocks. princeton.edu While the Sharpless asymmetric epoxidation using tartrate-derived catalysts is a landmark in this field, other catalytic systems have also been developed. orgsyn.org Chiral ketones, for example, can act as catalysts for the epoxidation of unfunctionalized olefins in the presence of an oxidant.

Although direct use of this compound in the most cited epoxidation protocols is not highlighted, the principles of creating a chiral environment around an active site are universal. For instance, manganese-salen complexes are highly effective for the enantioselective epoxidation of various olefins. orgsyn.orgmdpi.com The design of the chiral salen ligand is crucial for achieving high enantioselectivity. One could envision the incorporation of a chiral element derived from this compound into the backbone of a salen-type ligand to influence the stereochemical outcome of the epoxidation.

| Olefin Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Allylic Alcohols | Ti(OiPr)₄ / DET | High | orgsyn.org |

| Styrenes | Chiral Ketone | 89-93% | nih.gov |

| cis-β-Methylstyrene | Mn-Macrocycle | up to 48% | mdpi.com |

The aldol reaction is a cornerstone of C-C bond formation in organic synthesis. nih.govharvard.edu The development of catalytic, enantioselective versions of this reaction has been a major focus of research. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful approach for asymmetric aldol reactions. nih.gov

Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. princeton.edu While not directly derived from this compound, the success of these amino-acid-based catalysts highlights the potential of chiral amino alcohols and their derivatives to catalyze similar transformations. The mechanism often involves the formation of a chiral enamine intermediate, which then reacts with the aldehyde.

Metal-catalyzed asymmetric aldol reactions, such as the Mukaiyama aldol reaction, offer another avenue. scielo.br In these reactions, a chiral Lewis acid, often generated in situ from a metal salt and a chiral ligand, activates the aldehyde and controls the stereochemistry of the addition of a silyl (B83357) enol ether. Chiral ligands derived from this compound, particularly P,N-ligands, could potentially be employed in such systems to induce enantioselectivity.

| Reaction Type | Catalyst / Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cross-Aldol (Aldehydes) | Proline | 19:1 to 24:1 anti:syn | 91 to >99% | princeton.edu |

| Reductive Aldol (Acrylates) | Rh-(R)-BINAP | Good | Good | scielo.br |

| Nitroso Aldol (Malonamates) | Takemoto Thiourea (B124793) Catalyst | - | Good | beilstein-journals.org |

Stereoselective Conjugate Addition Methodologies

The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. santiago-lab.com Rendering this transformation asymmetric through catalysis has been the subject of extensive research. Copper-catalyzed asymmetric conjugate addition (ACA) has emerged as a particularly robust method, where the stereochemical outcome is dictated by a chiral ligand bound to the copper center. nih.gov Ligands derived from chiral amino alcohols, such as this compound, are highly effective in this role.

These ligands, often bidentate phosphines or phosphoramidites, coordinate to the copper catalyst. The resulting chiral complex then activates the Michael acceptor and facilitates the delivery of an organometallic nucleophile (e.g., Grignard reagents, organozincs, or organoaluminums) to one of the enone's prochiral faces with high selectivity. nih.govbeilstein-journals.org The steric and electronic properties of the ligand, originating from the chiral backbone of the amino alcohol, create a biased environment that leads to the preferential formation of one enantiomer of the product.

Research has demonstrated that a variety of α,β-unsaturated substrates, including cyclic and acyclic enones, N-acyloxazolidinones, and thioesters, can undergo highly enantioselective conjugate addition using copper catalysts bearing chiral amino acid- or amino alcohol-derived ligands. harvard.edursc.org For instance, the addition of dialkylzinc reagents to cyclic enones in the presence of a copper(I) triflate and a peptide-based phosphine ligand can achieve excellent enantioselectivity. synarchive.com Similarly, the conjugate addition of Grignard reagents to unprotected α,β-unsaturated carboxylic acids has been achieved by converting the acid in situ to a reactive silyl ester, with a chiral diphosphine-copper catalyst controlling the stereochemistry. nih.gov These examples highlight the general utility of this class of ligands, for which this compound is a suitable building block, in synthesizing valuable β-chiral carbonyl compounds.

Table 1: Examples of Copper-Catalyzed Asymmetric Conjugate Additions with Amino Acid/Alcohol-Derived Ligands

| Michael Acceptor | Nucleophile | Catalyst System (Ligand Type) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentenone | Et₂Zn | Cu(OTf)₂ / Peptide-phosphine | 72 | >98 | synarchive.com |

| Cyclohexenone | Et₂Zn | Cu(OTf)₂ / Peptide-phosphine | >98 | >98 | synarchive.com |

| Cinnamic Acid | EtMgBr | Cu(I) / (R)-Tol-BINAP | 95 | 96 | nih.gov |

| α,β-Unsaturated Thioester | Alkyl-Zr | Cu(I) / Phosphoramidite | ~70 | >92 | rsc.org |

| Cyclic Dienone (1,6-add.) | Et₂Zn | Cu(OTf)₂ / Phosphoramidite L2 | 66 | 89 | beilstein-journals.org |

| α,β-Unsaturated N-Acylated Oxazolidin-2-one | Benzyl Thiol | Bifunctional Cinchona Alkaloid | 95 | 93 | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+1] Cycloadditions)

Cycloaddition reactions are among the most powerful transformations in organic synthesis for the construction of cyclic systems, as they can generate multiple new bonds and stereocenters in a single step. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where controlling stereoselectivity is paramount. harvard.edu Chiral auxiliaries are frequently employed to this end, where the auxiliary is temporarily attached to the dienophile to direct the facial selectivity of the cycloaddition. wikipedia.org

Oxazolidinones, popularized by Evans, are a preeminent class of chiral auxiliaries that are readily prepared from chiral amino alcohols. santiago-lab.comwikipedia.org An N-acryloyl derivative of an oxazolidinone, for instance, serves as a highly effective dienophile in Lewis acid-promoted Diels-Alder reactions. This compound is an ideal precursor for such an auxiliary. The isobutyl group from the parent leucinol would effectively shield one face of the dienophile upon coordination of a Lewis acid to the carbonyl oxygens of the N-acyloxazolidinone. harvard.edu This chelated complex adopts a rigid conformation, forcing the incoming diene to approach from the less sterically hindered face, thus leading to high diastereoselectivity. harvard.edu

Studies by Evans and others on oxazolidinones derived from valinol and phenylalaninol have demonstrated exceptionally high levels of stereocontrol in Diels-Alder reactions with various dienes, including cyclopentadiene (B3395910) and isoprene, often with diastereomeric ratios exceeding 100:1. harvard.edu The high reactivity and selectivity are attributed to the formation of a chelated cationic dienophile complex. harvard.edu After the reaction, the auxiliary can be cleaved under hydrolytic or reductive conditions to reveal the chiral carboxylic acid or alcohol, respectively, and the auxiliary can often be recovered. santiago-lab.comwikipedia.org While specific examples citing an this compound-derived auxiliary in the literature are not as common as for the commercially available Evans auxiliaries, the underlying principles of stereochemical control are directly applicable.

While the [4+2] Diels-Alder is the most common, other cycloadditions can also be controlled by chiral auxiliaries or catalysts derived from precursors like this compound. Asymmetric [3+2] cycloadditions of nitrones and [2+2+1] cycloadditions are also important methods for ring construction where chiral ligands are essential for achieving enantioselectivity, often through the formation of a chiral metal-ligand complex that catalyzes the reaction. mdpi.comrsc.org

Table 2: Representative Diastereoselective Diels-Alder Reactions with N-Acyloxazolidinone Auxiliaries

| Dienophile Auxiliary Base | Diene | Lewis Acid | endo:exo | dr (endo) | Reference |

|---|---|---|---|---|---|

| Valinol | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 | harvard.edu |

| Phenylalaninol | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 | harvard.edu |

| Valinol | Isoprene | Et₂AlCl | 48:1 | 82% yield | harvard.edu |

| Phenylalaninol | Isoprene | Et₂AlCl | 55:1 | 83% yield | harvard.edu |

Other Advanced Stereoselective and Stereospecific Organic Reactions

Beyond conjugate additions and cycloadditions, derivatives of this compound are valuable in a range of other stereoselective transformations, most notably as chiral auxiliaries in enolate alkylation and aldol reactions. wikipedia.orguwo.ca

The principle of using an oxazolidinone auxiliary, as described for the Diels-Alder reaction, is also central to its application in asymmetric alkylations and aldol additions. harvard.eduwikipedia.org An N-acyl oxazolidinone, which can be prepared from this compound, can be deprotonated to form a lithium or boron enolate. santiago-lab.comwikipedia.org The chiral auxiliary directs the approach of an electrophile, such as an alkyl halide, to the enolate. The steric bulk of the substituent at the 4-position of the oxazolidinone (e.g., the isobutyl group from leucinol) blocks one face of the enolate, leading to highly diastereoselective alkylation on the opposite face. synarchive.comuwo.ca This method allows for the synthesis of α-substituted chiral carboxylic acids with high enantiopurity after removal of the auxiliary. synarchive.com

Similarly, in the Evans asymmetric aldol reaction, a boron enolate of the N-acyloxazolidinone is typically formed. santiago-lab.comwikipedia.org This Z-enolate reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state, where both the enolate and aldehyde oxygens are coordinated to the boron atom. wikipedia.org This rigid, chair-like transition state, combined with the steric influence of the auxiliary, dictates the facial selectivity of the reaction on both the enolate and the aldehyde, allowing for the simultaneous and predictable setting of two adjacent stereocenters. wikipedia.orgscielo.br The reaction typically produces syn-aldol adducts with excellent diastereoselectivity. wikipedia.org

Table 3: Examples of Asymmetric Alkylation and Aldol Reactions Using Chiral Auxiliaries

| Reaction Type | Substrate (Auxiliary Base) | Reagent/Electrophile | Diastereomeric Ratio (dr) or ee (%) | Reference |

|---|---|---|---|---|

| Alkylation | Prolinol Amide | Ethyl Iodide | 76% de | harvard.edu |

| Alkylation | Pseudoephedrine Amide | Benzyl Bromide | >99:1 dr | wikipedia.org |

| Aldol | Valinol-Oxazolidinone | Isobutyraldehyde | >99:1 dr | wikipedia.org |

| Aldol | Phenylalaninol-Oxazolidinone | Benzaldehyde | >99:1 dr | wikipedia.org |

| Aldol (Reductive) | Acrylate | Benzaldehyde | 91% ee | scielo.br |

Mechanistic Investigations of R N Methylleucinol Mediated Reactions

Elucidation of Detailed Reaction Pathways and Intermediates

When used as a chiral auxiliary, (R)-N-methylleucinol is first covalently attached to the substrate. The reaction then proceeds through an intermediate where the chiral auxiliary sterically and electronically influences the subsequent bond-forming step. For example, in aldol-type reactions, the auxiliary can help form a chiral enolate. The auxiliary's bulky isobutyl group and the N-methyl group shield one face of the enolate, forcing the electrophile to approach from the less hindered side. This directed attack is a critical step in the reaction pathway. researchgate.net

In catalytic applications, particularly in organometallic catalysis, this compound acts as a chiral ligand that coordinates to a metal center. The reaction pathway often involves the formation of a transient chiral catalyst-substrate complex. scispace.com For instance, in the addition of organozinc reagents to aldehydes, the this compound would first coordinate to the zinc atom. The aldehyde substrate then coordinates to this chiral complex, positioning it in a specific orientation. The nucleophilic transfer of the alkyl group from zinc to the aldehyde carbonyl occurs within this constrained environment, passing through a well-ordered, diastereomeric transition state.

In biocatalytic contexts, such as in transaminase-catalyzed reactions, the pathway involves the formation of a Schiff base between the substrate and a pyridoxal-5'-phosphate (PLP) cofactor. gla.ac.uk The reaction proceeds through a series of intermediates, including a gem-diamine and a quinonoid species. mdpi.com The stereochemistry of the final amine product is determined by the specific facial approach of a proton to the quinonoid intermediate, a step that is rigidly controlled by the chiral active site of the enzyme. mdpi.com While not directly involving this compound, these enzymatic pathways provide a model for how chiral catalysts can guide reactions through specific intermediate-laden pathways to achieve high stereoselectivity. gla.ac.ukmdpi.com The identification of transient intermediates, which are crucial for confirming a proposed reaction mechanism, can be achieved using in-situ spectroscopic techniques. mt.com

Understanding the Influence of Chiral Environment on Transition State Geometries

The stereochemical outcome of a reaction is determined at the transition state—the highest energy point on the reaction coordinate. arxiv.org The chiral environment provided by this compound dictates the geometry of the diastereomeric transition states, and the difference in their activation energies determines the degree of stereoselectivity. A larger energy difference between the competing transition states leads to higher selectivity.

In organocatalytic reactions, such as the aldol (B89426) reaction of isatins with ketones, chiral amino alcohols like leucinol can form a ternary complex involving the catalyst, the isatin, and the nucleophile in the transition state. scispace.com A proposed transition state model for L-leucinol suggests that hydrogen bonding between the catalyst's hydroxyl group and the isatin's keto group is essential for activation and achieving high enantioselectivity. scispace.com The N-methyl group and the isobutyl group of this compound would create a defined three-dimensional space, forcing the reactants into a rigid, predictable orientation. This fixed geometry minimizes steric clashes for one approach (the favored transition state) while increasing them for the other (the disfavored transition state).

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling transition state geometries. arxiv.orgacs.org These models can reveal subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize the favored transition state. For example, in the ring-opening polymerization of glycolides catalyzed by bifunctional squaramides, DFT calculations showed that the unobserved diastereomeric products would have to form through transition states that are substantially higher in energy. acs.org A similar principle applies to this compound-mediated reactions, where the specific (R) configuration at the stereocenter, combined with the steric bulk of the isobutyl group, forces a particular geometry on the transition state assembly, thereby controlling the facial selectivity of the reaction. jst.go.jp The stereochemistry about a metal atom can control the electronic structure and reactivity of its ligands, a principle known as stereochemical control of valence, which further underscores how coordination geometry influences reaction outcomes. nih.gov

Analysis of Stereochemical Control Elements and Induction Mechanisms

Stereochemical control is the ability to selectively produce a desired stereoisomer. numberanalytics.com In reactions involving this compound, control is achieved through stereochemical induction, where the existing chirality of the leucinol derivative directs the formation of a new stereocenter. This induction can be either diastereoselective or enantioselective, depending on how the chiral molecule is used.

Diastereoselective induction occurs when a chiral molecule, such as this compound used as a chiral auxiliary, influences the creation of a new stereocenter in the substrate to which it is attached. numberanalytics.com The reactants are already diastereomeric at the outset of the key bond-forming step, leading to diastereomeric products in unequal amounts. The efficiency of the induction is measured by the diastereomeric excess (d.e.).

A classic example of this principle is the Evans asymmetric aldol reaction, where a chiral oxazolidinone auxiliary directs the enolization and subsequent alkylation or acylation. researchgate.netmdpi.com Similarly, if this compound were incorporated into a reactant, for instance by forming an oxazinone, its chiral center and bulky side group would effectively block one face of the molecule. researchgate.net A reagent approaching the molecule would be forced to attack from the less sterically hindered face, resulting in the preferential formation of one diastereomer. The predictability of the stereochemical outcome is a significant advantage of using chiral auxiliaries. numberanalytics.com

The degree of diastereoselectivity can be influenced by the size of the interacting groups and the reaction conditions. For example, in a stereoselective radical addition to a chiral nickel(II) complex, the diastereoselectivity of the reaction was found to depend on the size of the incoming radical, with the most effective asymmetric induction achieved with a bulky tert-butyl radical. rsc.org

| Reaction | Chiral Auxiliary/System | Substrate | Reagent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Radical Addition | (S)-BPB-Ni(II) Complex | Dehydroalanine moiety | tBuBr / Bu3SnH | 90% (S,S) | ~100 | rsc.org |

| Radical Addition | (S)-BPB-Ni(II) Complex | Dehydroalanine moiety | PriBr / Bu3SnH | 80% (S,S) | ~100 | rsc.org |

| Methylation | (1'S)-Phenylethyl-oxazinone | Chiral 1,4-oxazin-2-one | MeI / LDA | >99% | 60 | researchgate.net |

| Aldol Reaction | Evans Oxazolidinone | N-acyl imide | TiCl4, Aldehyde | >98% | 80-95 | mdpi.com |

Enantioselective control is achieved when a chiral catalyst, such as a complex of a metal with an this compound ligand, produces one enantiomer of the product in excess over the other from an achiral or racemic substrate. numberanalytics.com The measure of success in such a reaction is the enantiomeric excess (ee), which quantifies the purity of the chiral product. wikipedia.org The chiral catalyst creates two competing diastereomeric transition states, and the enantiomeric excess of the product is a direct function of the energy difference between them.

This compound and its derivatives are effective organocatalysts or ligands for a variety of enantioselective transformations. In the aldol reaction between acetone (B3395972) and 4,6-dibromoisatin, L-leucinol (the enantiomer of (R)-leucinol) was shown to afford the product in 98% yield with a 95% ee. scispace.com This high level of control is attributed to a transition state stabilized by hydrogen bonding. scispace.com

Optimizing enantiomeric excess is a key aspect of developing asymmetric syntheses. numberanalytics.com Several strategies can be employed:

Ligand/Catalyst Modification: Subtle changes to the structure of the chiral ligand can have a profound impact on enantioselectivity. For instance, the catalysis by O-methylleucinol and O-trimethylsilylleucinol in the aldol reaction gave a product with a significantly lower enantioselectivity (50% ee) compared to leucinol itself (95% ee), highlighting the critical role of the free hydroxyl group in the proposed transition state. scispace.com

Reaction Conditions: Temperature, solvent, and concentration can influence the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantiomeric excess because the reaction becomes more sensitive to small differences in activation energy. numberanalytics.com

Catalyst Loading: The amount of catalyst can also be optimized to balance reaction rate and selectivity.

Substrate Structure: The electronic and steric properties of the substrates themselves can affect the outcome. In the enantioselective alkylation of indoles, variations in substituents on the indole (B1671886) ring were well-tolerated, maintaining high enantioselectivity. princeton.edu

| Reaction | Catalyst / Ligand | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Aldol Reaction | L-Leucinol | 4,6-Dibromoisatin | 95% | 98 | scispace.com |

| Aldol Reaction | O-Methylleucinol | 4,6-Dibromoisatin | 50% | 98 | scispace.com |

| Indole Alkylation | Imidazolidinone 2a | N-Methylindole / Crotonaldehyde | 92% | 81 | princeton.edu |

| Indole Alkylation | Imidazolidinone 2a | 5-Methoxyindole / Crotonaldehyde | 94% | 90 | princeton.edu |

| Indole Alkylation | Imidazolidinone 2a | 6-Chloroindole / Cinnamaldehyde | 97% | 73 | princeton.edu |

| Arylboronic Acid Addition | Rh-(R)-MeO-mop | N-Boc-isatin | 93% | 98 | scispace.com |

Computational and Theoretical Chemical Studies of R N Methylleucinol Systems

Quantum Chemical Calculations and Molecular Modeling of (R)-N-methylleucinol and its Complexes.emich.edunih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes. chemrxiv.org These calculations provide a detailed picture of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in catalytic processes. Molecular modeling techniques are employed to study the non-covalent interactions that govern the formation and stability of complexes involving this compound. nih.gov

For instance, in a hypothetical study of a zinc complex of a ligand derived from this compound, DFT calculations could be used to determine key geometric parameters and electronic properties. The results might resemble the hypothetical data presented in Table 1.

Table 1: Hypothetical DFT Calculation Results for a Zn-(R)-N-methylleucinol-derived Ligand Complex

| Parameter | Calculated Value | Significance |

|---|---|---|

| Zn-N Bond Length (Å) | 2.05 | Indicates the strength of the metal-ligand coordination. |

| Zn-O Bond Length (Å) | 1.98 | Provides insight into the chelation geometry. |

| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability of the complex. |

| LUMO Energy (eV) | -1.5 | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap (eV) | 4.7 | An indicator of the kinetic stability of the complex. |

| NBO Charge on Zn | +1.25 | Quantifies the charge transfer between the metal and ligand. |

Such data helps in understanding the nature of the metal-ligand bonding and predicting the catalytic activity of the complex. Molecular modeling can further reveal the intricate network of hydrogen bonds and van der Waals interactions that stabilize the complex's three-dimensional structure.

Conformational Landscape Analysis and Stereochemical Prediction Algorithms.nih.govnih.gov

The catalytic efficacy of chiral ligands derived from this compound is intrinsically linked to their three-dimensional structure. Conformational landscape analysis, often performed using molecular dynamics (MD) simulations, is crucial for identifying the low-energy conformations that the molecule and its complexes are likely to adopt. nih.govmdpi.com Understanding this landscape is a prerequisite for predicting the stereochemical outcome of a catalyzed reaction. uncw.edu

Stereochemical prediction algorithms utilize the energetic and structural information from conformational searches to model the transition states of competing reaction pathways. emich.edu By comparing the activation energies of the transition states leading to different stereoisomers, these algorithms can predict the enantiomeric excess (% ee) of a reaction. researchgate.net

A hypothetical conformational analysis of an this compound-derived ligand might identify several stable conformers, with their relative populations determined by their free energies. This information is critical for understanding how the ligand's shape influences the stereochemical environment around the catalytic center. Table 2 presents hypothetical data from such an analysis.

Table 2: Hypothetical Relative Free Energies and Predicted Population of Conformers for an this compound-derived Ligand

| Conformer | Relative Free Energy (kcal/mol) | Predicted Population (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| A | 0.00 | 75.2 | -65.4 |

| B | 1.25 | 15.5 | 175.8 |

| C | 2.50 | 9.3 | 55.2 |

These data suggest that Conformer A is the most stable and will be the predominant species in solution, thus playing a major role in determining the stereoselectivity of the catalyzed reaction.

Computational Simulation of Reaction Mechanisms and Energy Surfaces.researchgate.net

Computational simulations are invaluable for elucidating the detailed step-by-step mechanisms of reactions catalyzed by this compound-derived systems. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information provides a fundamental understanding of how the catalyst facilitates the reaction and controls its stereoselectivity. researchgate.net

For example, in the asymmetric addition of a nucleophile to an aldehyde catalyzed by a metal complex of an this compound-derived ligand, computational modeling can trace the entire reaction pathway. This would involve locating the transition states for the formation of both the (R) and (S) products. The difference in the activation energies of these two transition states (ΔΔG‡) directly correlates with the predicted enantioselectivity.

A hypothetical energy profile for such a reaction is depicted in Table 3, illustrating how computational chemistry can quantify the origins of stereoselectivity.

Table 3: Hypothetical Calculated Activation Free Energies for a Catalyzed Asymmetric Reaction

| Transition State | Absolute Free Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS-(R) (favored) | 20.5 | 0.0 |

| TS-(S) (disfavored) | 22.3 | 1.8 |

The calculated ΔΔG‡ of 1.8 kcal/mol in this hypothetical example would correspond to a high predicted enantiomeric excess for the (R)-product, providing a quantitative rationale for the experimentally observed stereoselectivity.

In Silico Design and Optimization of this compound-Derived Chiral Ligands and Catalysts.nih.govresearchgate.netscispace.comresearchgate.net

The insights gained from quantum chemical calculations, conformational analysis, and mechanistic simulations form the basis for the in silico design of novel and improved chiral ligands and catalysts derived from this compound. nih.govresearchgate.netscispace.comresearchgate.netsemanticscholar.org By systematically modifying the structure of the ligand in a computational model, researchers can predict how these changes will affect catalytic activity and stereoselectivity before embarking on synthetic efforts. mdpi.com

This rational design process often involves creating a library of virtual ligands based on the this compound scaffold. These virtual ligands can then be computationally screened for their potential to form stable and effective catalysts. Descriptors such as steric maps and interaction energy profiles can be used to identify promising candidates for synthesis and experimental testing.

For example, a computational study might explore the effect of substituting the isobutyl group of this compound with other alkyl or aryl groups. The goal would be to fine-tune the steric and electronic properties of the resulting ligand to achieve higher enantioselectivity in a target reaction. The hypothetical results of such a screening are summarized in Table 4.

Table 4: Hypothetical In Silico Screening of this compound-derived Ligands for a Catalytic Reaction

| Ligand Modification (R group) | Predicted ΔΔG‡ (kcal/mol) | Predicted % ee (R) |

|---|---|---|

| Isobutyl (parent) | 1.8 | 94 |

| Cyclohexyl | 2.2 | 98 |

| Phenyl | 1.5 | 89 |

| tert-Butyl | 2.5 | >99 |

These hypothetical results suggest that increasing the steric bulk at the R position could lead to enhanced stereoselectivity, guiding the synthetic chemist to prioritize the synthesis of the tert-butyl-substituted ligand. This synergy between computational prediction and experimental validation accelerates the discovery of highly effective chiral catalysts.

Future Trajectories and Advanced Research Directions

Innovation in Synthetic Strategies for (R)-N-methylleucinol and Structurally Related Compounds

The synthesis of N-methylated amino acids and their alcohol derivatives presents a unique challenge due to the steric hindrance at the nitrogen atom, which can impede standard coupling reactions. acs.org Traditional methods for N-methylation often require harsh conditions or multi-step procedures. krisp.org.za However, recent innovations are providing more efficient, selective, and sustainable routes to this compound and its analogs.

Modern strategies increasingly focus on chemoenzymatic and biocatalytic cascades, which offer high stereoselectivity under mild conditions. nih.govsci-hub.se Enzymatic cascades, for instance, can combine reactions like diastereoselective C-H oxidation by a dioxygenase followed by decarboxylation to produce chiral amino alcohols from readily available precursors like L-lysine. nih.govjove.com Another powerful approach is the direct asymmetric reductive amination (DARA) of ketones. This method can synthesize chiral amines and their derivatives in high yield and enantioselectivity, often using iridium-based catalysts with chiral ligands. mdpi.comkanto.co.jp

Improvements in chemical methods are also significant. Optimized protocols for N-methylation on solid supports have drastically reduced reaction times, making the synthesis of N-methylated building blocks more efficient for peptide synthesis. acs.org For example, a three-step procedure of sulfonylation, methylation, and desulfonylation can be completed in as little as 40 minutes. acs.org Furthermore, the development of novel ruthenium catalysts has enabled the efficient hydrogenation of N-protected α-amino acids to their corresponding alcohols with retention of configuration. researchgate.net These advanced methods provide a robust toolkit for accessing a diverse range of N-methylated chiral amino alcohols for various applications.

Comparison of Modern Synthetic Methods for Chiral Amino Alcohols

| Method | Key Features | Typical Substrates | Advantages | Reference(s) |

|---|---|---|---|---|

| Enzymatic Cascade | Combines multiple enzymatic steps (e.g., oxidation, decarboxylation) in one pot. | Amino Acids (e.g., L-lysine) | High regio- and diastereoselectivity, mild conditions, avoids protecting groups. | nih.govjove.com |

| Direct Asymmetric Reductive Amination (DARA) | Iridium-catalyzed reaction of ketones with an amine source and H2. | Ketones | High atom efficiency, operational simplicity, excellent enantioselectivity and yield. | mdpi.com |

| Time-Reduced Solid-Phase N-Methylation | Optimized sulfonylation-methylation-desulfonylation sequence on a solid support. | Resin-bound amino acids | Significant reduction in reaction time (from hours to minutes), compatible with SPPS. | acs.org |

| Chemoenzymatic Synthesis | Couples chemical steps (e.g., bromination) with enzymatic transformations (e.g., transamination). | Simple methyl ketones | Access to enantiopure amino alcohols from readily available starting materials. | researchgate.net |

| Catalytic Hydrogenation | Reduction of N-protected amino acids or β-imide ketones using Ru-based catalysts. | N-protected amino acids, β-imide ketones | Excellent yields and enantioselectivities (up to 98% ee), concise route to γ-amino alcohols. | researchgate.netsioc-journal.cn |

Development of Next-Generation Catalytic Systems Employing this compound Derivatives

Chiral amino alcohols, including this compound, are highly valued as precursors for chiral ligands and organocatalysts in asymmetric synthesis. unr.edu.ardiva-portal.org Their derivatives are integral to next-generation catalytic systems designed for high efficiency and enantioselectivity in a variety of chemical transformations. These catalysts often feature a bifunctional design where, for example, a Lewis basic amino group and a Brønsted acidic hydroxyl group can act in concert to activate substrates. nih.gov

One major application is in the asymmetric addition of organozinc reagents to aldehydes. unr.edu.arresearchgate.net Ligands derived from amino alcohols can form chiral complexes with titanium(IV) or other metals, facilitating the enantioselective formation of carbon-carbon bonds with excellent enantiomeric excess (ee). researchgate.net Similarly, ruthenium(II) complexes bearing phosphinite ligands derived from chiral amino alcohols have proven to be highly efficient catalysts for the transfer hydrogenation of ketones, achieving conversions up to 99%. researchgate.net

In the realm of organocatalysis, simple primary β-amino alcohols have been shown to effectively catalyze asymmetric Michael additions. rsc.org More complex structures, such as thiourea-fused γ-amino alcohols derived from amino acids, act as powerful bifunctional organocatalysts. These catalysts utilize hydrogen bonding from the thiourea (B124793) and hydroxyl moieties alongside the basicity of a tertiary amine to control the stereochemical outcome of reactions like the Mannich reaction, affording products with excellent yields and stereoselectivities (up to 99% ee). nih.gov The development of these sophisticated catalytic systems, built upon the chiral scaffold of amino alcohols, continues to push the boundaries of asymmetric synthesis.

Performance of Catalytic Systems Based on Chiral Amino Alcohol Derivatives

| Catalyst Type | Reaction | Key Performance Metrics | Reference(s) |

|---|---|---|---|

| Thiourea-fused γ-amino alcohol | Asymmetric Mannich Reaction | Up to 88% yield, 93:7 dr, up to 99% ee | nih.gov |

| Ru(II)-phosphinite complex | Transfer Hydrogenation of Ketones | Up to 99% conversion | researchgate.net |

| Primary 1,3-aminoalcohol | Asymmetric Diethylzinc Addition | Up to 94% yield, up to 90% ee | unr.edu.ar |

| C2-Symmetric β-amino alcohol | Asymmetric Ring Opening of Epoxide | Good yields, up to 97% ee | tandfonline.com |

| Primary β-amino alcohol | Asymmetric Michael Addition | Highly pure products, switchable enantiomers | rsc.org |

Interdisciplinary Frontiers in Combining Synthetic, Mechanistic, and Computational Approaches for Chiral Alcohol Chemistry

Modern advancements in chiral alcohol chemistry are increasingly driven by the powerful synergy between synthetic, mechanistic, and computational studies. uit.no This interdisciplinary approach allows researchers not only to develop new reactions but also to gain a deep, molecular-level understanding of how chirality is transferred, enabling the rational design of more efficient and selective catalysts. uit.nodiva-portal.org

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool. nih.gov DFT calculations allow for the modeling of transition states, which are critical for understanding the origin of stereoselectivity. uit.nochemrxiv.org For example, computational studies on the alcoholysis of anhydrides catalyzed by chiral amino alcohols have shown that a general-base-catalyzed pathway is significantly lower in energy than a nucleophilic pathway, providing crucial mechanistic insight. nih.gov Similarly, in Ru-catalyzed transfer hydrogenations, DFT has helped identify key stabilizing interactions, such as CH/π bonds between the catalyst and substrate, that dictate the stereochemical outcome. uit.no

Mechanistic studies involving kinetics and spectroscopy complement these computational models. Detailed investigations using these techniques can identify reaction intermediates and clarify the role of additives. For instance, in a boronic acid-thiourea catalyzed aza-Michael reaction, mechanistic studies revealed that molecular sieves were crucial for generating specific borate (B1201080) complexes essential for high enantioselectivity, a finding supported by DFT calculations. acs.org

This integrated approach—where synthetic results pose questions, computational models propose explanations, and mechanistic experiments provide validation—accelerates the development cycle for new catalytic systems. It allows for a shift from empirical screening to rational catalyst design, paving the way for breakthroughs in the synthesis of complex chiral molecules. diva-portal.org

Exploration of Biological Relevance and Biosynthetic Pathways of N-Methylated Amino Alcohols

N-methylation is a common modification in nature, used to fine-tune the biological activity and pharmacokinetic properties of molecules like peptides and alkaloids. beilstein-journals.orgresearchgate.netnih.gov This modification can enhance metabolic stability, increase cell permeability, and modulate binding to biological targets. beilstein-journals.orgresearchgate.net N-methylated amino acids are key components of many biologically active natural products, including immunosuppressants like cyclosporine and various antimicrobial peptides. enamine.netmdpi.com

The biosynthesis of these compounds is an area of intense research. For a long time, it was believed that N-methylation primarily occurred post-translationally on a completed peptide backbone. However, recent discoveries in fungal genetics have revealed a new paradigm. Many fungal biosynthetic gene clusters (BGCs) for secondary metabolites contain genes for dedicated N-methyltransferases (N-MeTs). mdpi.comoup.comacs.org These enzymes often act on free amino acids before they are incorporated into a larger molecule by nonribosomal peptide synthetases (NRPSs). nih.govrsc.org

For example, studies on the biosynthesis of the fungal peptide cycloaspeptide showed that the pathway involves a trans-acting N-MeT that provides N-methylated tyrosine and phenylalanine as substrates for the NRPS. rsc.org Deleting the N-MeT gene and then "feeding" the organism with externally supplied N-methylated amino acids restored production of the final product. rsc.org This discovery suggests that some NRPS systems are specifically evolved to recognize and incorporate N-methylated building blocks. This modular biosynthesis offers exciting possibilities for synthetic biology, allowing researchers to control the production of specific metabolites or even create novel, fluorinated analogues by supplying modified precursors. rsc.org Understanding these natural strategies provides a blueprint for developing new biocatalytic and chemoenzymatic routes to N-methylated compounds. jove.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (R)-N-methylleucinol with high enantiomeric purity?

- Answer : Synthesis of this compound requires chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, to ensure enantiomeric purity. Critical steps include:

- Chiral auxiliaries : Use (R)-configured precursors or catalysts (e.g., chiral oxazaborolidines) to direct stereochemistry .

- Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate the (R)-enantiomer .

- Validation : Confirm purity via polarimetry and chiral GC/MS, ensuring retention times match standards. Report deviations in melting points or spectral data compared to literature .

Q. How should researchers characterize the structural and optical properties of this compound?

- Answer : A multi-technique approach is essential:

- Spectroscopy : Use H/C NMR to verify methyl and leucinol backbone signals. Compare chemical shifts with known (R)-configurations .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. Deposit CIF files in the Cambridge Structural Database .

- Optical rotation : Measure specific rotation ([α]) under standardized conditions (e.g., 20°C, sodium D-line) and cross-reference with published values .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

- Answer : Reproducibility hinges on:

- Detailed records : Document solvent grades, reaction temperatures, and catalyst loadings. Use lab notebooks with timestamps and witness signatures .

- Reagent traceability : Source reagents from certified suppliers (e.g., Sigma-Aldrich for chiral catalysts) and report batch numbers .

- Replication : Independently repeat syntheses in triplicate, statistically analyzing yields and purity (e.g., ANOVA for batch variability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Answer : Contradictions often arise from impurity or enantiomeric cross-contamination. Mitigate via:

- Meta-analysis : Systematically review studies using PRISMA guidelines, focusing on purity validation methods (e.g., HPLC traces in supplementary data) .

- Re-evaluation : Reproduce disputed assays under controlled conditions (e.g., identical cell lines, ATP levels for kinase studies) .

- Error source mapping : Use Ishikawa diagrams to trace variability to synthesis, characterization, or bioassay steps .

Q. What experimental strategies are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?

- Answer : SAR studies require:

- Derivatization : Syntize analogs with systematic substitutions (e.g., methyl → ethyl, hydroxyl → methoxy) while retaining the (R)-configuration .

- High-throughput screening : Use automated platforms (e.g., 96-well plates) to assay bioactivity against targets (e.g., GPCRs or kinases) .

- Computational modeling : Apply DFT or molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in preclinical models?

- Answer : Follow NIH preclinical guidelines:

- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t) and identify metabolites via LC-HRMS .

- In vivo studies : Administer radiolabeled (e.g., C) this compound to track distribution and excretion in rodents .

- Data rigor : Report sample sizes, statistical power, and blinding protocols to minimize bias .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

- Answer : Apply the FINER criteria :

- Feasible : Align with available resources (e.g., chiral HPLC access) and timelines .

- Novel : Address gaps, such as understudied metabolic pathways or enantiomer-specific toxicity .

- Ethical : Adhere to institutional review boards for preclinical studies .

- Relevant : Link to broader goals, such as improving chiral drug design .

Q. How can researchers optimize reaction conditions for scaling this compound synthesis without compromising enantiopurity?

- Answer : Use Design of Experiments (DoE) :

- Variables : Test temperature, solvent polarity, and catalyst ratios in a factorial design .

- Response surface modeling : Identify optimal conditions using software (e.g., JMP or Minitab) .

- Quality control : Monitor enantiopurity at each scale-up stage via inline PAT tools (e.g., FTIR spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.